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Compound of Interest

Compound Name: Aversin

Cat. No.: B1667687

Audience: Researchers, scientists, and drug development professionals.

Introduction Aversin (avanafil) is a potent and highly selective second-generation
phosphodiesterase type 5 (PDES) inhibitor.[1] PDES is a key enzyme in the nitric oxide
(NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in
vasodilation.[2][3] By inhibiting PDES5, avanafil prevents the degradation of cGMP, leading to
smooth muscle relaxation and increased blood flow.[2][4] This mechanism of action makes
avanafil an effective treatment for erectile dysfunction.[2] Accurate and reproducible
measurement of PDES5 inhibition is critical for the research and development of avanafil and
other PDES inhibitors. This application note provides detailed protocols for both in vitro
enzymatic assays and cell-based assays to quantify the inhibitory activity of avanafil on PDES.

Quantitative Data: Potency and Selectivity of
Avanafil

Avanafil demonstrates strong, competitive inhibition of the PDE5 enzyme.[5] Its potency is
significantly higher for PDE5 compared to other phosphodiesterase isoenzymes, which
contributes to its favorable side-effect profile.[1][6][7]
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Parameter Avanafil Sildenafil Vardenafil Tadalafil

Mean IC50 for

5.2[5][8 1.6[8 0.1[8 4.0[8
PDES (nM) [51[8] (8] [8] [8]
Selectivity for

>10,000-fold[8] 375-fold[8] 1,000-fold[8] >10,000-fold[8]
PDE1 vs. PDE5S
Selectivity for

121-fold[8] 16-fold[8] 21-fold[8] 550-fold[8]
PDES6 vs. PDES
Selectivity for

>1,900-fold 7.1-fold 19-fold 11-fold

PDE11 vs. PDES

Table 1: In vitro potency (IC50) and selectivity of avanafil for PDE5 compared to other common
PDES inhibitors. Data compiled from multiple sources.[5][6][8]

Signaling Pathway

The efficacy of avanafil is rooted in its modulation of the NO/cGMP signaling pathway. Upon
sexual stimulation, nitric oxide (NO) is released from nerve terminals and endothelial cells,
which then activates soluble guanylate cyclase (sGC).[3][9][4] sGC catalyzes the conversion of
guanosine triphosphate (GTP) to cGMP.[3][9][4] cGMP, in turn, activates protein kinase G
(PKG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle
relaxation and vasodilation.[10] PDES5 terminates this signal by hydrolyzing cGMP to the
inactive 5'-GMP.[11] Avanafil competitively inhibits PDE5, leading to an accumulation of cGMP
and enhanced vasodilation.[2][9][4]
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cGMP signaling pathway and the inhibitory action of Avanafil.

Experimental Protocols
Protocol 1: In Vitro PDES5 Inhibition Assay (Fluorescence
Polarization)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50)
of avanafil against purified recombinant human PDE5AL enzyme using a fluorescence
polarization (FP) assay.

Principle: This assay is based on the competition between a fluorescently labeled cGMP
substrate (e.g., FAM-cGMP) and the product of the enzymatic reaction (5-GMP) for a specific
binding agent. When the fluorescent substrate is hydrolyzed by PDES5, the resulting 5'-GMP
binds to a larger binding agent, causing an increase in fluorescence polarization.[2][4] Inhibition
of PDES by avanafil results in less hydrolysis of the substrate and thus a lower fluorescence
polarization signal.

Materials:
e Recombinant human PDE5AL enzyme
e FAM-Cyclic-3',5'-GMP (fluorescent substrate)

¢ Binding Agent (specific for 5-GMP)
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e Assay Buffer (e.g., 40 mM Tris-HCI pH 7.5, 10 mM MgClz, 0.1 mg/mL BSA)
e Aversin (avanafil)
o Positive control (e.g., Sildenafil)
« DMSO
e Black, low-volume 384-well microplates
» Microplate reader capable of measuring fluorescence polarization
Procedure:
e Compound Preparation:
o Prepare a 10 mM stock solution of avanafil in DMSO.

o Perform serial dilutions of the avanafil stock solution in assay buffer to create a range of
test concentrations (e.g., from 1 uM to 0.01 nM). Also, prepare serial dilutions for the
positive control. The final DMSO concentration in the assay should be < 1%.

» Reagent Preparation:
o Thaw all enzymatic components on ice.

o Dilute the recombinant PDE5A1 enzyme in cold assay buffer to the desired working
concentration.

o Dilute the FAM-Cyclic-3',5'-GMP substrate in assay buffer to its working concentration.
e Assay Protocol:

o Add 5 pL of the serially diluted avanafil, positive control, or vehicle control (assay buffer
with DMSO) to the wells of the 384-well microplate.

o Add 10 pL of the diluted PDES enzyme solution to each well, except for the "no enzyme"
control wells.
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[e]

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

o

Initiate the enzymatic reaction by adding 10 pL of the diluted FAM-cGMP substrate
solution to all wells.

o

Incubate the plate for 30-60 minutes at 37°C.

[¢]

Stop the reaction by adding 10 uL of the Binding Agent to all wells.

[¢]

Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

o Data Acquisition:

o Read the fluorescence polarization of each well using a microplate reader with appropriate
filters for fluorescein (Excitation = 485 nm, Emission = 530 nm).

o Data Analysis:

o Calculate the percentage of PDES5 inhibition for each concentration of avanafil using the
following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control -
mP_blank)) where mP_sample is the millipolarization value of the test well, mP_blank is
the value from the "no enzyme" well, and mP_control is the value from the vehicle control
well.

o Plot the percent inhibition against the logarithm of the avanafil concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.
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Workflow for the in vitro PDED5 inhibition fluorescence polarization assay.
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Protocol 2: Cell-Based cGMP Accumulation Assay

This protocol measures the ability of avanafil to increase intracellular cGMP levels in a cellular
context following stimulation with a nitric oxide donor.

Principle: Cells that endogenously or recombinantly express PDES5 are pre-treated with
avanafil. Subsequently, cGMP production is stimulated by a nitric oxide (NO) donor, such as
sodium nitroprusside (SNP).[8][12] In the presence of avanafil, the degradation of cGMP by
PDES is inhibited, leading to its accumulation within the cells. The intracellular cGMP levels are
then quantified using a competitive immunoassay, such as an ELISA or a homogeneous time-
resolved fluorescence (HTRF) assay.

Materials:

» Arelevant cell line (e.g., vascular smooth muscle cells, or a transfected cell line like HEK293
expressing PDEDS)

e Cell culture medium and supplements

e Aversin (avanafil)

 Nitric oxide donor (e.g., Sodium Nitroprusside - SNP)

o Cell lysis buffer

o cGMP quantification kit (e.g., ELISA or HTRF)

o White or clear 96-well cell culture plates

o Plate reader compatible with the chosen cGMP quantification kit
Procedure:

e Cell Seeding:

o Plate the cells in a 96-well plate at an appropriate density (e.g., 1 x 10 to 5 x 10*
cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
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Compound Preparation:

o Prepare a serial dilution of avanafil in serum-free medium. The final DMSO concentration
should be kept below 0.1%.

Assay Protocol:
o Remove the culture medium from the wells.

o Pre-incubate the cells with various concentrations of avanafil or vehicle control for 30-60
minutes at 37°C.

o Stimulate the cells by adding a fixed concentration of an NO donor (e.g., 10 uM SNP) to
each well.

o Incubate for 10-30 minutes at 37°C to allow for cGMP production.
Cell Lysis:
o Aspirate the medium and wash the cells once with cold PBS.

o Lyse the cells by adding the lysis buffer provided in the cGMP assay kit and incubate as
per the manufacturer's instructions (e.g., on ice for 10-20 minutes).

cGMP Quantification:

o Perform the cGMP assay on the cell lysates according to the manufacturer's protocol for
the chosen kit (ELISA or HTRF).

Data Analysis:
o Calculate the concentration of cGMP in each well based on the standard curve generated.

o Plot the cGMP concentration against the logarithm of the avanafil concentration and fit the
data to a four-parameter logistic equation to determine the EC50 value (the concentration
of avanafil that produces 50% of the maximal cGMP accumulation).
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Workflow for a cell-based cGMP accumulation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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